Cephalexin-d5
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Overview
Description
Cephalexin-d5 is a deuterium-labeled derivative of cephalexin, a first-generation cephalosporin antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic pathways of cephalexin. Cephalexin itself is known for its effectiveness against a variety of gram-positive and some gram-negative bacteria by disrupting the growth of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cephalexin-d5 involves the incorporation of deuterium atoms into the cephalexin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with deuterated phenylglycine . The reaction conditions typically include the use of a suitable solvent, such as deuterated water or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Cephalexin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the β-lactam ring.
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of degradation products.
Common Reagents and Conditions
Acid Hydrolysis: 1 M hydrochloric acid (HCl)
Basic Hydrolysis: 0.04 M sodium hydroxide (NaOH)
Oxidation: 0.3% hydrogen peroxide (H₂O₂) and metal ions (e.g., 50 mM iron(III) chloride (FeCl₃)).
Major Products Formed
The major products formed from these reactions include various degradation products, which can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Cephalexin-d5 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cephalexin in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of cephalexin.
Drug Development: Used as a reference standard in the development and validation of analytical methods for cephalexin.
Microbiology: Researching the antibacterial activity and resistance mechanisms of cephalexin.
Mechanism of Action
Cephalexin-d5, like cephalexin, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cephalexin-d5 can be compared with other first-generation cephalosporins, such as:
Cefadroxil: Similar to cephalexin but has a longer half-life and is used for similar bacterial infections.
Cefazolin: Another first-generation cephalosporin with a broader spectrum of activity against gram-positive bacteria.
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies, providing more detailed insights into the behavior of cephalexin in biological systems .
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1/i2D,3D,4D,5D,6D |
InChI Key |
ZAIPMKNFIOOWCQ-LWJAIYPGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Origin of Product |
United States |
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